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molecular formula C19H20ClNO4 B3063214 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid CAS No. 61629-60-5

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

Cat. No. B3063214
M. Wt: 361.8 g/mol
InChI Key: AIEFQKOARQRACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04113871

Procedure details

7.19 g. 4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-cinnamic acid are hydrogenated in methanol, with the use of 1 g. palladium/barium sulphate, at ambient temperature. After taking up 1 mol hydrogen/mol of starting material, the hydrogenation is discontinued and the solution is filtered, evaporated and the residue recrystallised from isopropanol/water. There are obtained 6.14 g. (about 85% of theory) β-{4-[2-(5-chloro-2-methoxybanzamido)-ethyl]-phenyl}-propionic acid; m.p. 118°- 120° C.
Name
4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-cinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
β-{4-[2-(5-chloro-2-methoxybanzamido)-ethyl]-phenyl}-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24][CH3:25])=[C:6]([CH:23]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]1[CH:22]=[CH:21][C:15]([CH:16]=[CH:17][C:18]([OH:20])=[O:19])=[CH:14][CH:13]=1)=[O:8].[H][H]>CO.[Pd].S([O-])([O-])(=O)=O.[Ba+2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24][CH3:25])=[C:6]([CH:23]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]1[CH:22]=[CH:21][C:15]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[CH:14][CH:13]=1)=[O:8] |f:3.4.5|

Inputs

Step One
Name
4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-cinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)NCCC2=CC=C(C=CC(=O)O)C=C2)C1)OC
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[H][H]
Step Three
Name
β-{4-[2-(5-chloro-2-methoxybanzamido)-ethyl]-phenyl}-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].S(=O)(=O)([O-])[O-].[Ba+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from isopropanol/water
CUSTOM
Type
CUSTOM
Details
There are obtained 6.14 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)NCCC2=CC=C(C=C2)CCC(=O)O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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